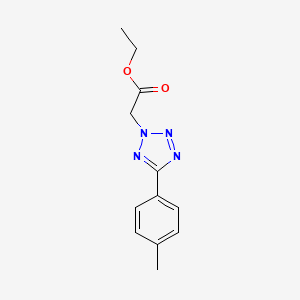

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

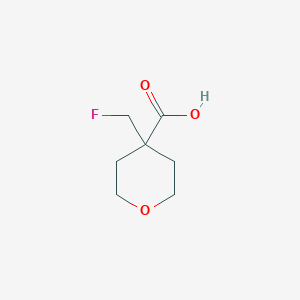

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate, as a chemical entity, has been explored in various scientific studies for its potential applications, primarily focusing on its synthesis and characterization. One such study involves the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, where ethyl (1H-tetrazol-5-yl)acetate is acylated with aroyl chlorides in pyridine. This process yields intermediate acyltetrazoles that undergo thermal degradation to produce ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates. These compounds, upon hydrolysis, result in acetic acids, showcasing the compound's utility in synthesizing heteroaryl acetic acids known for their anti-inflammatory and analgesic activities. This method highlights an efficient route for synthesizing aryloxadiazolylacetic acids, enhancing the synthetic utility of ethyl (1H-tetrazol-5-yl)acetate derivatives (Janda, 2001).

Quantum and Theoretical Studies

Another study on ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate, a related compound, employed quantum calculations to evaluate its molecular structure and properties. The study used HF and B3LYP methods with a 6-311++G** basis set for geometry optimization and theoretical calculations, including 1H and 13C NMR chemical shift values, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and energy gap between HOMO and LUMO. These theoretical analyses provide insights into the electronic properties, thermodynamic parameters, and natural charges distribution, which are crucial for understanding the chemical behavior and potential applications of such compounds (Ramazani, Sheikhi, & Yahyaei, 2017).

Coordination Polymers

Research has also delved into coordination polymers derived from compounds structurally similar to this compound. A study synthesized a pair of isomeric compounds used as multi-dentate ligands to react with transition-metal ions, leading to the formation of three-dimensional coordination polymers. This research showcases the potential of such ethyl tetrazolyl acetate derivatives in constructing novel metal-organic frameworks, which could have implications in various fields, including catalysis, gas storage, and separation processes (Hu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of “Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate” are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors

Mode of Action

It is known that esters, such as this compound, can be hydrolyzed to carboxylic acids under acidic or basic conditions . This hydrolysis reaction could potentially lead to the formation of active metabolites that interact with the compound’s targets.

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that esters, such as this compound, can be hydrolyzed to carboxylic acids under acidic or basic conditions This suggests that the compound could be metabolized in the body through hydrolysis

Result of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the reactivity of esters, such as this compound, can be influenced by factors such as ph and temperature

Properties

IUPAC Name |

ethyl 2-[5-(4-methylphenyl)tetrazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-11(17)8-16-14-12(13-15-16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVZSGWRYPAORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)

![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)